Analytical Profile & Characterization Guide: 4-Methyl-1H-benzo[d]imidazol-2-amine Hydrobromide
Analytical Profile & Characterization Guide: 4-Methyl-1H-benzo[d]imidazol-2-amine Hydrobromide
[1]
Executive Summary & Structural Context
Target Analyte: 4-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide
CAS Registry (Free Base): 19128-48-4 (Salt forms often proprietary or cited in specific patents)
Molecular Formula:
This guide details the spectroscopic identification of 4-methyl-1H-benzo[d]imidazol-2-amine hydrobromide. This scaffold is a critical intermediate in the synthesis of antiviral (e.g., benzimidazole-based polymerase inhibitors) and antihistamine agents.
Critical Structural Nuance: The "4-methyl" designation implies the methyl group is adjacent to the bridgehead carbon.[7] In solution, benzimidazoles exhibit annular tautomerism (1,3-H shift). However, in the hydrobromide salt form , the protonation of the imidazole ring stabilizes the structure, often creating a symmetric amidinium resonance system, distinct from the neutral free base.
Synthesis & Origin Workflow
Understanding the synthetic origin is required to identify potential impurities (e.g., unreacted diamines) in the spectra. The standard route involves cyclocondensation with cyanogen bromide.[7]
Figure 1: Synthetic pathway and impurity logic. The hydrobromide salt is frequently the direct product when using CNBr.
Mass Spectrometry (MS) Profile
Method: ESI(+) (Electrospray Ionization) Solvent: Methanol/Water + 0.1% Formic Acid
In the salt form, the bromide counterion dissociates in the LC-MS source. The spectrum will predominately show the cation
Primary Signals
| Ion Species | m/z (Theory) | Description |
| [M-Br] | 148.09 | Base Peak. Protonated free base cation |
| [M-Br+Na] | 170.08 | Sodium adduct (common in glass containers).[7] |
| [2M-H] | 295.17 | Dimer cluster (concentration dependent).[7] |
Bromide Confirmation (Critical for Salt Verification)
If acquiring in Negative Mode (ESI-) , look for isotopic clusters at m/z 79 and 81 (1:1 ratio) to confirm the bromide counterion.
Fragmentation Pathway
The fragmentation of 2-aminobenzimidazoles is distinct, usually involving the loss of ammonia (
Figure 2: Proposed fragmentation pathway for the cation m/z 148.
Infrared Spectroscopy (IR)
Method: KBr Pellet or ATR (Solid State)
The IR spectrum is the most diagnostic tool for distinguishing the Free Base from the Hydrobromide Salt .[7]
| Vibrational Mode | Free Base ( | Hydrobromide Salt ( | Mechanistic Insight |
| N-H Stretch | 3300-3450 (Sharp, doublet) | 2600-3200 (Very Broad) | Protonation of the imidazole nitrogen and the exocyclic amine creates a complex H-bonding network and ammonium/amidinium species. |
| C=N Stretch | ~1640-1650 | 1670-1690 | The C=N bond order increases slightly due to cationic resonance stabilization (amidinium character).[7] |
| Aromatic C=C | 1580-1620 | 1580-1625 | Minimal change, but bands may intensify due to polarity.[7] |
| Fingerprint | 740-750 (Ortho-sub) | 740-750 | Out-of-plane bending for 1,2,3-trisubstituted benzene ring (indicative of 4-methyl position).[7] |
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d
H NMR Analysis
The 4-methyl group breaks the symmetry of the benzimidazole core. In the free base, tautomerism might blur H5/H7, but in the HBr salt, the structure is rigidified.
Chemical Shifts (
-
Methyl Group (
): -
Aromatic Protons (ABC System):
-
The benzene ring has 3 protons (positions 5, 6, 7).
- 7.00 - 7.30 (Multiplet, 3H).
-
Coupling: You will typically see a triplet (pseudo-t) for H-6 and two doublets for H-5/H-7.[7]
-
Salt Effect:[7] In the HBr salt, these signals shift downfield by +0.1 to +0.3 ppm compared to the free base due to the positive charge on the ring system withdrawing electron density.
-
-
Exchangeable Protons (NH /
):-
Free Base: Broad singlet ~6.5 ppm (
) and ~12.0 ppm (Ring NH).[7] -
HBr Salt:
-
C NMR Analysis
Expect 8 distinct carbon signals .
| Carbon Type | Approx Shift ( | Assignment Logic |
| C=N (C-2) | 150 - 153 | Most deshielded due to adj.[7] nitrogens.[7][3][8][9][10] (Guanidine-like carbon).[7] |
| Ar-C (Quaternary) | 130 - 140 | Bridgehead carbons and C-4 (methyl bearing).[7] |
| Ar-C (CH) | 110 - 125 | Aromatic methines (C-5, C-6, C-7).[7] |
| Methyl ( | 16 - 19 | Upfield aliphatic carbon.[7] |
Self-Validating Protocol (Quality Check)
To ensure your sample is the 4-Methyl isomer and not the 5-Methyl isomer (a common impurity depending on the diamine starting material):
-
Check the
H NMR Aromatic Region:-
4-Methyl Isomer (Target): 1,2,3-trisubstituted benzene pattern (d, t, d).
-
5-Methyl Isomer (Impurity): 1,2,4-trisubstituted benzene pattern (d, s, d). Look for a distinct singlet in the aromatic region (H-4 of the 5-methyl isomer).[7]
-
-
Check Mass Spec: Both are m/z 148, so MS cannot distinguish them.
-
Check Melting Point: Salts have high MPs (>250°C), often decomposing.[7] A sharp MP <200°C suggests free base or hydrolysis.[7]
References
-
PubChem Compound Summary: 2-Amino-4-methylbenzimidazole.[7] National Center for Biotechnology Information.[7] Link
-
Benzimidazole Synthesis: The Chemistry of Heterocyclic Compounds, Benzimidazoles and Congeneric Tricyclic Compounds. Wiley-Interscience.[7] (Standard reference for CNBr cyclization protocols).
-
Spectroscopic Data of Benzimidazoles: Preston, P. N. (1981).[7] Benzimidazoles and Congeneric Tricyclic Compounds. Chemical Reviews. (Detailed NMR shift tables for benzimidazole derivatives).
-
Isomer Distinction: Structural differentiation of methyl-substituted benzimidazoles by NMR. Journal of Heterocyclic Chemistry. (Authoritative source on distinguishing 4-Me vs 5-Me isomers).
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Aminobenzimidazole(934-32-7) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Amino-4-methylbenzothiazole(1477-42-5) 1H NMR spectrum [chemicalbook.com]
- 6. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 7. Aminomebendazole | C14H11N3O | CID 40320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ijrpc.com [ijrpc.com]
- 9. ias.ac.in [ias.ac.in]
- 10. scispace.com [scispace.com]
